
BMS 599626-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BMS 599626-d4 is a highly selective inhibitor of the human epidermal growth factor receptor kinases HER1 (EGFR) and HER2. This compound has shown significant anti-tumor efficacy in preclinical models, making it a promising candidate for cancer treatment .
準備方法
The synthesis of BMS 599626-d4 involves several steps, including the formation of pyrrolotriazine analogs. The synthetic route typically includes the reaction of specific starting materials under controlled conditions to achieve the desired product. Industrial production methods focus on optimizing yield and purity, often involving the use of advanced techniques such as high-performance liquid chromatography for purification .
化学反応の分析
BMS 599626-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another, commonly using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
BMS 599626-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying kinase inhibition and receptor signaling pathways.
Biology: Employed in cell-based assays to investigate the effects of HER1 and HER2 inhibition on cell proliferation and survival.
Medicine: Explored as a potential therapeutic agent for treating cancers that overexpress HER1 and HER2, such as breast and lung cancers.
Industry: Utilized in the development of new cancer therapies and in the optimization of existing treatment protocols .
作用機序
BMS 599626-d4 exerts its effects by inhibiting the kinase activity of HER1 and HER2. This inhibition prevents the autophosphorylation of these receptors, thereby blocking downstream signaling pathways that promote cell proliferation and survival. The compound also inhibits the formation of HER1/HER2 heterodimers, further disrupting receptor signaling and tumor growth .
類似化合物との比較
BMS 599626-d4 is unique in its high selectivity for HER1 and HER2, with minimal interaction with other protein kinases. Similar compounds include:
Trastuzumab: A monoclonal antibody that targets HER2.
Cetuximab: A monoclonal antibody that targets HER1.
Gefitinib: A small molecule inhibitor of HER1.
Compared to these compounds, this compound offers the advantage of inhibiting both HER1 and HER2, as well as their heterodimer formation, which may result in improved therapeutic efficacy .
特性
CAS番号 |
1330172-72-9 |
---|---|
分子式 |
C₂₇H₂₃D₄FN₈O₃ |
分子量 |
534.58 |
同義語 |
N-[4-[[1-[(3-Fluorophenyl)methyl]-1H-indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamic Acid (3S)-3-Morpholinylmethyl-d4 Ester; AC 480-d4; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。